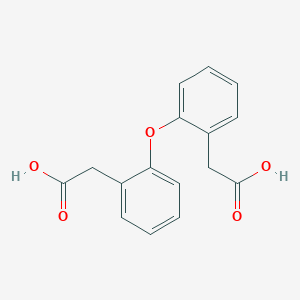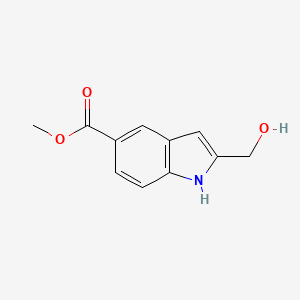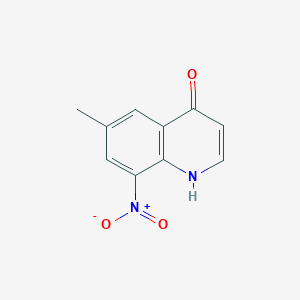![molecular formula C13H19N3O2 B3112540 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone CAS No. 189762-35-4](/img/structure/B3112540.png)
2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone
Übersicht
Beschreibung
2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone, also known as 2-Amino-1-piperazineethanone or 2-APPE, is a synthetic amine compound belonging to the class of piperazine derivatives. It is a colorless, odorless, and water-soluble compound that has a wide range of applications in the fields of pharmaceuticals, biochemistry, and medical research. It has been used in the synthesis of a variety of drugs, as well as in the production of polymers and other materials. 2-APPE has also been studied for its potential therapeutic effects in the treatment of certain diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone has been identified as a core structure in the development of drugs aimed at treating neuropsychiatric disorders. Studies have shown that modifications to its structure can enhance affinity for dopamine D2 receptors, indicating potential use in treating disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Its role in the synthesis of compounds with high affinity for these receptors highlights its importance in pharmacological research aimed at discovering new therapeutic agents (Jůza et al., 2022).
Antimicrobial Applications
Compounds derived from this compound have been investigated for their antimicrobial properties. Research into the structural modifications of this compound has led to the discovery of derivatives with significant antimicrobial potential. This opens up avenues for the development of new antibiotics and antimicrobial agents, addressing the growing concern over antibiotic resistance (Pietra & Vitali, 1972).
Cancer Research
The structural attributes of this compound contribute to its exploration in cancer research. Modifications to its chemical structure have the potential to develop novel compounds with anticancer properties. This compound's versatility in chemical modifications makes it a valuable scaffold for designing drugs aimed at various cancer targets, offering hope for more effective and targeted cancer therapies (Bukhari, 2022).
Drug Design and Synthesis
The piperazine ring, a component of this compound, is a key pharmacophore in drug design. Its inclusion in various therapeutic agents underscores the compound's importance in the rational design of drugs. Research has highlighted the flexibility of the piperazine moiety in contributing to the pharmacokinetic and pharmacodynamic properties of the molecules it is part of. This flexibility is crucial in the discovery and development of drugs with improved efficacy and reduced side effects (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
2-amino-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXKRJCOGHWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



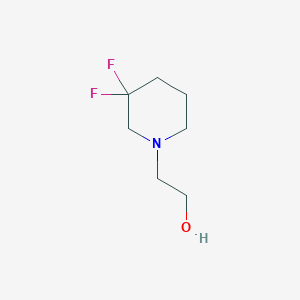

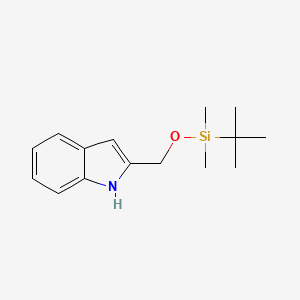
![tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B3112484.png)



![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)

